molecular formula C18H24N2O2 B4818037 5-ethyl-1,3-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide

5-ethyl-1,3-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide

Cat. No. B4818037
M. Wt: 300.4 g/mol
InChI Key: UNJWKZPLRSIYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-1,3-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CTDP-1, and it has been synthesized using several methods.

Mechanism of Action

The mechanism of action of 5-ethyl-1,3-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or viruses. It has also been suggested that this compound works by modulating certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
5-ethyl-1,3-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide has been found to have several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or viruses. It has also been found to modulate certain signaling pathways that are involved in the regulation of cell growth and survival. Additionally, this compound has been found to have neuroprotective effects, and it has been suggested that it may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-ethyl-1,3-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide in lab experiments is its potential as a therapeutic agent. This compound has been found to have anticancer and antiviral properties, and it has been tested against several cancer cell lines and viruses. Additionally, this compound has been found to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its limited availability. This compound is not commercially available, and it must be synthesized in the lab using complex methods.

Future Directions

There are several future directions for the research on 5-ethyl-1,3-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide. One of the future directions is to further investigate the mechanism of action of this compound. This will help to understand how this compound works and how it can be used in the treatment of various diseases. Additionally, further research is needed to investigate the potential of this compound as a therapeutic agent. This includes testing this compound against various cancer cell lines and viruses and conducting preclinical studies to evaluate its safety and efficacy. Furthermore, research is needed to investigate the potential of this compound as a neuroprotective agent, and to evaluate its potential use in the treatment of neurodegenerative diseases.

Scientific Research Applications

5-ethyl-1,3-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide has been the subject of scientific research due to its potential applications in various fields. This compound has been found to have anticancer properties, and it has been tested against several cancer cell lines. It has also been found to have antiviral properties and has been tested against several viruses such as HIV-1 and HCV. Additionally, this compound has been tested for its potential use as a neuroprotective agent and has been found to have promising results.

properties

IUPAC Name

5-ethyl-1,3-dimethyl-N-(oxolan-2-ylmethyl)indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-13-7-8-16-15(10-13)12(2)17(20(16)3)18(21)19-11-14-6-5-9-22-14/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJWKZPLRSIYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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